1-[(2,4-Difluorophenyl)methyl]triazole is a chemical compound that belongs to the triazole class, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly as an antifungal and antibacterial agent. The presence of the difluorophenyl group enhances its biological activity and solubility, making it a subject of interest in medicinal chemistry.
1-[(2,4-Difluorophenyl)methyl]triazole falls under the category of heterocyclic compounds, specifically triazoles. Triazoles are five-membered rings containing three nitrogen atoms, which contribute to their unique chemical reactivity and biological properties. This compound is classified as an antifungal and antibacterial agent due to its structural characteristics that allow it to interact with biological targets effectively .
The synthesis of 1-[(2,4-difluorophenyl)methyl]triazole typically involves the following methods:
A common synthetic route includes:
The yields for these reactions can vary widely depending on the specific conditions and reagents used .
The molecular formula for 1-[(2,4-difluorophenyl)methyl]triazole is . Its structure features a triazole ring attached to a difluorophenyl group via a methyl linkage.
1-[(2,4-Difluorophenyl)methyl]triazole participates in various chemical reactions typical of triazoles:
These reactions can lead to further derivatization of the compound, enhancing its pharmacological properties .
The reactivity of 1-[(2,4-difluorophenyl)methyl]triazole can be modulated by substituents on the triazole ring or the difluorophenyl group, allowing for tailored synthesis of derivatives with specific biological activities .
The mechanism of action for compounds like 1-[(2,4-difluorophenyl)methyl]triazole primarily involves interaction with biological macromolecules such as enzymes or nucleic acids.
This dual mechanism contributes to its effectiveness as an antifungal and antibacterial agent .
These properties make it suitable for various applications in medicinal chemistry .
1-[(2,4-Difluorophenyl)methyl]triazole has several significant scientific uses:
1-[(2,4-Difluorophenyl)methyl]triazole represents a structurally defined subclass of 1,2,4-triazole derivatives characterized by the fusion of a difluorinated benzyl moiety with the triazole heterocycle. The 1,2,4-triazole ring (C₂H₃N₃) is a planar, electron-rich five-membered aromatic system featuring three nitrogen atoms in the 1-, 2-, and 4-positions, existing predominantly in the thermodynamically stable 1H-tautomeric form [1] [5] [8]. This core heterocycle exhibits significant sp² hybridization, bond delocalization (typical C–N/N–N bond lengths: 132–136 pm), and amphoteric properties (pKa ~2.45 for protonation, ~10.26 for deprotonation), enabling diverse reactivity patterns [5] [10]. The 2,4-difluorophenylmethyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity, which synergizes with the triazole’s hydrogen-bond accepting capacity (N1, N4) and dipole moment (~4.7 Debye) to promote targeted molecular interactions [1] [4]. This compound serves as a structural motif rather than a direct therapeutic agent, underpinning advanced medicinal chemistry derivatization. Its synthetic accessibility—via routes such as nucleophilic substitution of halogenated benzyl halides with triazole salts or transition-metal-catalyzed couplings—enhances its utility as a precursor for pharmacologically active molecules [9] [10].
Table 1: Core Physicochemical Properties of 1-[(2,4-Difluorophenyl)methyl]triazole
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₉H₇F₂N₃ | Defines atom composition and mass (~207 g/mol) |
Aromatic System | Planar 1,2,4-triazole ring | Enables π-stacking and charge transfer |
Tautomeric Preference | 1H-1,2,4-triazole form | Higher thermodynamic stability |
Hydrogen Bonding Capacity | Acceptor (N1, N4) | Facilitates target binding |
Lipophilicity (Predicted) | Increased by difluorobenzyl group | Enhances membrane permeability |
Dipole Moment | ~4.7 Debye | Promotes electrostatic interactions |
The 1,2,4-triazole nucleus, exemplified by 1-[(2,4-difluorophenyl)methyl]triazole, is a quintessential "privileged scaffold" due to its versatile capacity to interact with diverse biological targets through defined physicochemical mechanisms. Key attributes include:
Table 2: Marketed Drugs Incorporating the 1,2,4-Triazole-Difluorophenyl Pharmacophore
Drug (Approved Use) | Core Structural Relationship | Key Target |
---|---|---|
Fluconazole (Antifungal) | Contains 1-[(2,4-difluorophenyl)(1H-1,2,4-triazol-1-yl)methyl] group | Fungal CYP51 |
Voriconazole (Antifungal) | 1-[(2,4-Difluorophenyl)(5-fluoropyrimidin-4-yl)triazolylmethanol] | Fungal CYP51 |
Efinaconazole (Antifungal) | 1-[(2,4-Difluorophenyl)-4-methylenepiperidinyl-triazolylmethanol] | Fungal CYP51 |
Ravuconazole (Antifungal) | 1-[(2,4-Difluorophenyl)-triazolylpropanol] with thiazole tail | Fungal CYP51 |
Ribavirin (Antiviral) | 1,2,4-Triazole-3-carboxamide scaffold | RNA-dependent RNA polymerase |
The 1-[(2,4-difluorophenyl)methyl]triazole motif serves as a critical pharmacophoric element in numerous clinically deployed drugs, primarily antifungals and antivirals. These analogues retain the triazole-difluorophenyl core while varying side chains to optimize pharmacokinetics and target specificity:
Isavuconazole: Uses a chloronitrile-thiazole extension combined with the triazole-difluorophenyl backbone, broadening spectrum coverage to include mucormycosis while reducing CYP450 inhibition liabilities [4] [9].
Topical Antifungals:Efinaconazole incorporates a methylenepiperidine side chain attached to the triazole ring. The difluorobenzyl moiety ensures sustained nail bed penetration for onychomycosis treatment, demonstrating how side-chain engineering adapts the core for tissue-specific delivery [4] [9].
Antiviral Agents:Ribavirin’s 1,2,4-triazole-3-carboxamide structure, though lacking difluorophenyl, underscores the scaffold’s versatility. Its triazole nitrogen participates in hydrogen bonding with viral polymerase, inhibiting RNA capping and replication in HCV and RSV [6] [10].
Table 3: Structural Evolution from Core Motif to Approved Therapeutics
Drug | Core Structure | Modification | Biological Consequence |
---|---|---|---|
Fluconazole | 1-[(2,4-Difluorophenyl)(1H-1,2,4-triazol-1-yl)methyl] | Second triazole at C1 | Enhanced solubility and fungal CYP51 affinity |
Voriconazole | 1-[(2,4-Difluorophenyl)(1H-1,2,4-triazol-1-yl)methyl] | 5-Fluoropyrimidine at ethanol position | Activity against azole-resistant Candida and molds |
Ravuconazole | 1-[(2,4-Difluorophenyl)(1H-1,2,4-triazol-1-yl)methyl] | Thiazole-4-carbonitrile tail | Extended half-life and Aspergillus potency |
Efinaconazole | 1-[(2,4-Difluorophenyl)(1H-1,2,4-triazol-1-yl)methyl] | 4-Methylenepiperidine | Superior nail permeability |
Ribavirin | 1,2,4-Triazole-3-carboxamide (no difluorophenyl) | D-ribofuranosyl group | Viral polymerase inhibition |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1